molecular formula C15H16F3N3O4S B2848615 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 1797867-68-5

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B2848615
CAS No.: 1797867-68-5
M. Wt: 391.37
InChI Key: FXIPUXNGFWVXCM-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydro-2H-pyran ring, a pyrazole ring, and a trifluoromethoxy group attached to a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the individual components. The tetrahydro-2H-pyran ring can be synthesized through the hydrogenation of dihydropyran, while the pyrazole ring is often formed via the reaction of hydrazine with a 1,3-dicarbonyl compound. The trifluoromethoxy group is introduced through nucleophilic substitution reactions involving trifluoromethanol and a suitable leaving group. Finally, these components are coupled together using sulfonamide chemistry, often under acidic or basic conditions to facilitate the formation of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable synthesis processes. Additionally, the use of catalysts and advanced purification techniques, such as chromatography and crystallization, can further enhance the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe for studying enzyme activity and protein interactions due to its ability to bind to specific biological targets.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain cancers.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The sulfonamide moiety can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the pyrazole ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-methoxybenzenesulfonamide
  • N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-chlorobenzenesulfonamide
  • N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-bromobenzenesulfonamide

Uniqueness

Compared to similar compounds, N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzene-1-sulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O4S/c16-15(17,18)25-13-3-1-2-4-14(13)26(22,23)20-11-9-19-21(10-11)12-5-7-24-8-6-12/h1-4,9-10,12,20H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIPUXNGFWVXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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